3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of benzofuran and bromofuran moieties, which are fused with a triazolothiadiazole core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with benzofuran and bromofuran derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolothiadiazole core. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzofuran-2-yl)-3-phenylpyridine: Shares the benzofuran moiety but differs in the core structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a benzofuran-like structure but with different functional groups.
Uniqueness
3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of benzofuran and bromofuran moieties with a triazolothiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H7BrN4O2S |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7BrN4O2S/c16-12-6-5-10(22-12)14-19-20-13(17-18-15(20)23-14)11-7-8-3-1-2-4-9(8)21-11/h1-7H |
InChI Key |
FCTGPOMURFVVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br |
Origin of Product |
United States |
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